molecular formula C21H24FN3O4S B2796600 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide CAS No. 898445-19-7

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2796600
CAS No.: 898445-19-7
M. Wt: 433.5
InChI Key: SYQJDHPDDSSWCY-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a fluorophenyl group and a piperidine ring, makes it suitable for various fields such as drug discovery, organic synthesis, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted fluorophenyl derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science.

Scientific Research Applications

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide involves its interaction with specific molecular targets. The fluorophenyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopentyloxalamide
  • N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Uniqueness

What sets N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide apart is its unique combination of a fluorophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-16-9-11-19(12-10-16)30(28,29)25-15-5-4-8-18(25)13-14-23-20(26)21(27)24-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJDHPDDSSWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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